

Introduction and History of Indalpine

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Compound Focus: Indalpine

CAS No.: 63758-79-2

Cat. No.: S530596

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Indalpine was a selective serotonin reuptake inhibitor (SSRI) briefly marketed in the early 1980s, primarily in France under the brand name **Upstène** [1]. It was one of the first SSRIs ever developed, following zimelidine and preceding the widespread availability of fluoxetine (Prozac) [1].

The drug was **withdrawn from the market globally around 1985** due to serious safety concerns. The primary reasons for its withdrawal were incidents of **agranulocytosis** (a severe drop in white blood cells) and findings of **hepatic carcinogenicity** in studies [1].

Pharmacological Profile

The table below summarizes the core pharmacological and chemical data for **Indalpine**:

Property	Description
DrugBank ID	DB08953 [2]
Approval Status	Approved (Withdrawn); never approved in the U.S. [2] [1]
Mechanism of Action	Selective Serotonin Reuptake Inhibitor (SSRI) & Antihistamine [1]
Chemical Formula	C ₁₅ H ₂₀ N ₂ [2] [1]
Molar Mass	228.339 g·mol ⁻¹ [1]

Property	Description
CAS Number	63758-79-2 [2]
Structure	3-(2-Piperidin-4-ylethyl)-1H-indole; an indole derivative [1]

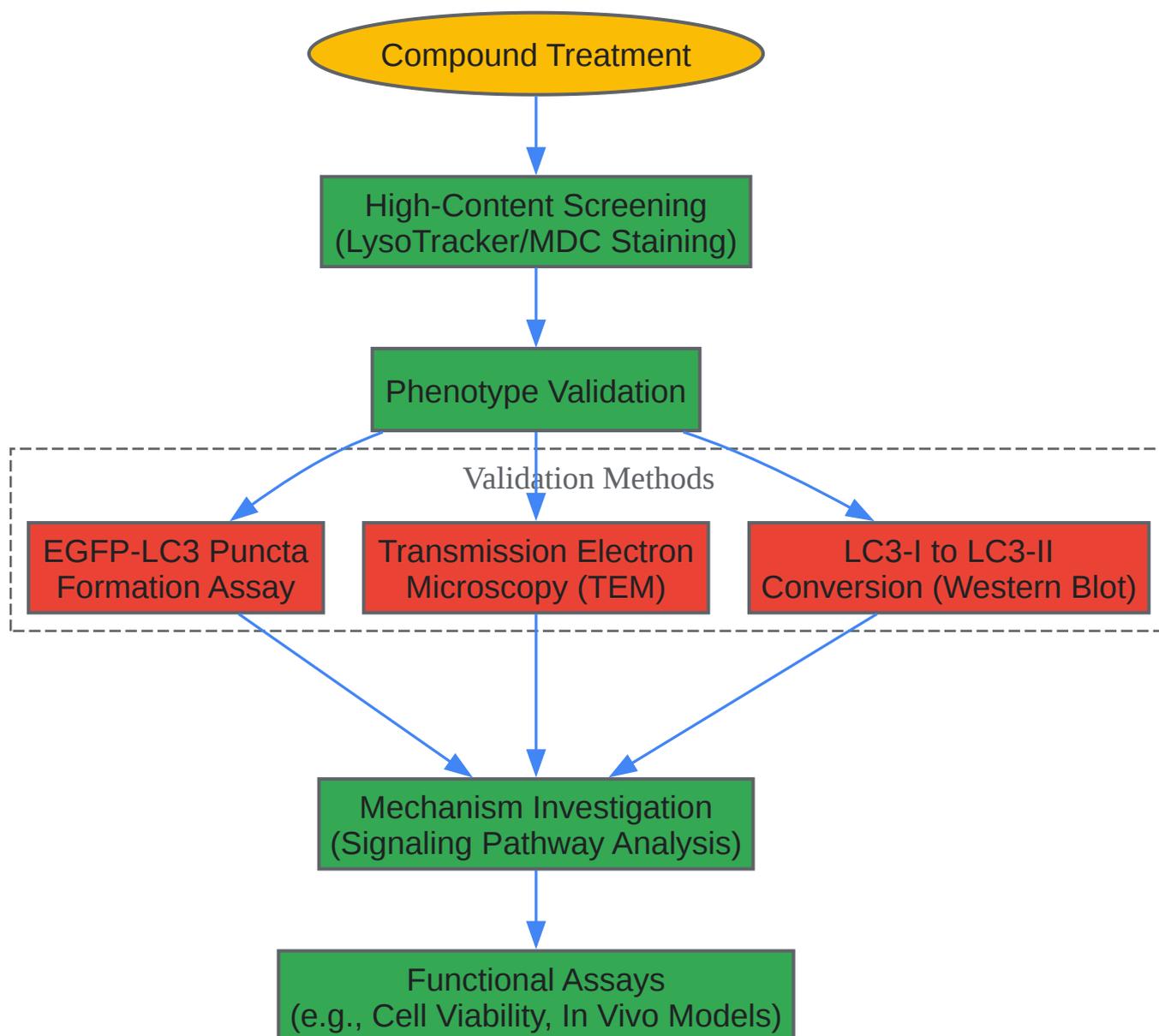
Historical and Potential Therapeutic Uses

Indalpine was officially indicated for the **treatment of depression** [1]. Its development was a direct consequence of the emerging "serotonin hypothesis of depression" in the 1970s [1]. By selectively inhibiting the reuptake of serotonin, it aimed to increase synaptic levels of this neurotransmitter, alleviating depressive symptoms with a different side effect profile compared to older tricyclic antidepressants.

While **indalpine** itself is no longer used, research into its structural analogs continues. Some derivatives have been synthesized with significantly higher potency (nanomolar and subnanomolar IC50 values) at the serotonin transporter (SERT), indicating ongoing interest in this chemical motif for potential therapeutic applications [1].

Modern Research Context and Experimental Insights

Research on compounds with similar names, such as **Indatraline**, provides insight into how related molecules are studied today. The following diagram illustrates a generalized experimental workflow for investigating a compound's cellular mechanisms, adapted from methodologies used in autophagy research [3].



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Experimental workflow for investigating compound-induced cellular mechanisms like autophagy.

Key experimental details based on modern research include:

- **High-Content Screening (HCS):** Cells are treated with the test compound and stained with LysoTracker Red (stains acidic vacuoles) or Monodansylcadaverine (MDC). Fluorescence intensity is quantified to identify potential autophagy inducers [3].
- **Phenotype Validation:**
 - **EGFP-LC3 Assay:** The formation of EGFP-LC3 puncta (green fluorescent dots) in the cytoplasm is a hallmark of autophagosome formation [3].

- **Transmission Electron Microscopy (TEM):** Used to visually identify the unique double-membrane structures of autophagosomes [3].
- **LC3 Immunoblotting:** Conversion of the cytoplasmic form LC3-I to the lipidated, autophagosome-bound form LC3-II is confirmed by Western blot, a key biochemical marker for autophagy [3].
- **Mechanism Investigation:** Signaling pathways are probed using immunoblotting to detect phosphorylation levels of key proteins (e.g., mTOR, S6K, AMPK, AKT, ERK) to understand how the compound induces autophagy [3].
- **Functional Assays:** The physiological relevance is tested in disease models. For example, in a rat restenosis model, a compound's ability to inhibit smooth muscle cell accumulation can be evaluated [3].

Conclusion

Indalpine is a compound of historical significance in psychopharmacology as a pioneering SSRI. Its withdrawal from the market serves as an important case study in drug safety. While it has no current therapeutic uses, the scientific framework and experimental methodologies used to study similar compounds remain highly relevant for modern drug discovery, particularly in investigating novel cellular mechanisms like autophagy.

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References

1. - Wikipedia Indalpine [en.wikipedia.org]
2. : Indalpine , Interactions, Mechanism of Action | DrugBank Online Uses [go.drugbank.com]
3. Antidepressant indatraline induces autophagy and inhibits ... [nature.com]

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